(2S)-5-(hydrazinylmethylideneamino)-2-hydroxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-5-(Hydrazinylmethylideneamino)-2-hydroxypentanoic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a hydrazinylmethylideneamino group attached to a hydroxypentanoic acid backbone, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-(hydrazinylmethylideneamino)-2-hydroxypentanoic acid typically involves the reaction of suitable aldehydes with hydrazides. The process can be carried out using solution-based synthesis, mechanosynthesis, or solid-state melt reactions . These methods allow for the formation of the hydrazinylmethylideneamino group through condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2S)-5-(Hydrazinylmethylideneamino)-2-hydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-5-(Hydrazinylmethylideneamino)-2-hydroxypentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-5-(hydrazinylmethylideneamino)-2-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The hydrazinylmethylideneamino group may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazinylmethylideneamino derivatives and hydroxypentanoic acid derivatives. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
(2S)-5-(Hydrazinylmethylideneamino)-2-hydroxypentanoic acid is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H13N3O3 |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
(2S)-5-(hydrazinylmethylideneamino)-2-hydroxypentanoic acid |
InChI |
InChI=1S/C6H13N3O3/c7-9-4-8-3-1-2-5(10)6(11)12/h4-5,10H,1-3,7H2,(H,8,9)(H,11,12)/t5-/m0/s1 |
InChI Key |
KGWNQTTUJOZFCG-YFKPBYRVSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)O)CN=CNN |
Canonical SMILES |
C(CC(C(=O)O)O)CN=CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.